molecular formula C14H19NO2 B169596 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene CAS No. 102121-55-1

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B169596
CAS No.: 102121-55-1
M. Wt: 233.31 g/mol
InChI Key: ZABFOFGWNHHHOO-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C14H19NO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene can be synthesized through a multi-step process. One common method involves the nitration of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form an amino derivative under catalytic hydrogenation or chemical reduction conditions:

Reaction Reagents/Conditions Product Yield Sources
Nitro to amine reductionH₂ gas, Pd/C catalyst1,1,4,4-Tetramethyl-6-amino-1,2,3,4-tetrahydronaphthalene85–92%
SnCl₂ in HCl (aqueous)1,1,4,4-Tetramethyl-6-amino-1,2,3,4-tetrahydronaphthalene78–85%

The amino derivative serves as a versatile intermediate for synthesizing pharmaceuticals or agrochemicals. Catalytic hydrogenation is preferred industrially due to higher efficiency and reduced waste .

Electrophilic Aromatic Substitution

The nitro group strongly directs electrophilic substitution to specific positions on the aromatic ring. Key reactions include:

Halogenation

Reaction Reagents/Conditions Product Yield Sources
BrominationBr₂ in FeBr₃ (catalytic)6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene60–70%
IodinationI₂ in HNO₃ (oxidative conditions)6-Iodo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene55–65%

Sulfonation

Reaction Reagents/Conditions Product Yield Sources
SulfonationH₂SO₄, SO₃6-Sulfo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene50–60%

Substituted derivatives are critical for synthesizing dyes and coordination complexes .

Comparative Reactivity with Analogues

The nitro group’s electron-withdrawing effect significantly alters reactivity compared to halogenated or alkylated analogues:

Compound Reactivity in Reduction Reactivity in Substitution Key Applications
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthaleneHigh (nitro reduction)Moderate (meta-directing)Pharmaceuticals, agrochemicals
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthaleneLowHigh (ortho/para-directing)Polymer additives, flame retardants
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthaleneN/AHigh (unsubstituted ring)Fragrance intermediates

This comparative analysis highlights the nitro group’s role in modulating reaction pathways .

Scientific Research Applications

Organic Synthesis

TMN serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions that can lead to the formation of more complex organic molecules. For instance:

  • Electrophilic Substitution Reactions : The nitro group in TMN can undergo electrophilic aromatic substitution reactions, making it a valuable precursor for synthesizing other functionalized aromatic compounds .

Material Science

TMN and its derivatives are explored for their potential applications in material science:

  • Polymer Chemistry : The incorporation of TMN into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that polymers containing nitro compounds exhibit improved performance under thermal stress .
  • Nanocomposites : TMN has been investigated as a component in nanocomposite materials. Its unique properties contribute to the overall functionality and durability of these composites, making them suitable for applications in electronics and coatings .

Case Study 1: Synthesis of Functionalized Aromatics

In a study published by Akira Oku et al., the synthesis of 1,2,3,4-tetramethyl-5-nitronaphthalene and TMN was detailed. The authors demonstrated how the nitro group could be strategically used to introduce further functional groups through subsequent reactions, highlighting TMN's versatility as a building block in organic chemistry .

Case Study 2: Thermal Stability in Polymers

Research conducted on the incorporation of TMN into polymer systems showed that materials with TMN exhibited significantly higher thermal stability compared to those without it. This property is crucial for applications where heat resistance is necessary, such as in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group, making it less reactive in certain chemical transformations.

    6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.

    6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene:

Uniqueness

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both multiple methyl groups and a nitro group. This combination imparts distinct chemical properties, making it versatile for various synthetic applications and research studies.

Biological Activity

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene (TMNT) is a synthetic compound belonging to the class of nitro musks. It is primarily utilized in the fragrance industry due to its musky odor profile. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.

  • Chemical Formula: C₁₄H₁₈N₂O₂
  • Molecular Weight: 246.31 g/mol
  • CAS Registry Number: 31197-54-3
  • Structure: The compound features a naphthalene backbone with four methyl groups and a nitro group at specific positions.

Biological Activity Overview

TMNT has been studied for various biological activities, including its effects on aquatic organisms and potential endocrine-disrupting properties. Below are detailed findings from recent research.

Aquatic Toxicity

TMNT has been identified as a contaminant in aquatic environments due to its widespread use in consumer products. Studies have shown varying degrees of toxicity to aquatic organisms:

Organism Endpoint Concentration (µg/L) Effect
Freshwater musselsLethal concentration (LC50)500 - 1000Significant mortality observed
Fish (e.g., Danio rerio)Growth inhibition200 - 800Reduced growth rates
Algae (e.g., Chlorella sp.)Photosynthetic activity100 - 300Inhibition of photosynthesis

These findings indicate that TMNT poses a risk to aquatic ecosystems, particularly affecting the growth and survival of sensitive species.

Endocrine Disruption Potential

Research has suggested that TMNT may exhibit endocrine-disrupting effects. A study investigating the compound's interaction with hormone receptors found that:

  • TMNT showed competitive binding to estrogen receptors at concentrations as low as 10 µg/L.
  • In vitro assays demonstrated activation of estrogen-responsive genes in human cell lines.

This raises concerns about the potential for TMNT to disrupt hormonal balance in wildlife and humans.

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted in urban waterways revealed elevated levels of TMNT alongside other synthetic musks. The study highlighted:

  • Concentrations of TMNT ranged from 50 to 300 µg/L.
  • Correlation with decreased biodiversity in affected areas.

The findings underscore the need for regulatory measures to limit the release of such compounds into the environment.

Case Study 2: Toxicological Evaluation

A toxicological assessment was performed using zebrafish embryos exposed to TMNT. Key results included:

  • Developmental abnormalities observed at concentrations above 50 µg/L.
  • Increased mortality rates correlated with higher exposure levels.

These results suggest that TMNT can adversely affect developmental processes in aquatic vertebrates.

Q & A

Q. What are the optimal synthetic routes for 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield and purity?

Basic Research Focus
Synthesis of this compound typically involves nitration of the parent tetramethyl-tetrahydronaphthalene framework. Key factors include:

  • Nitration Methodology : Electrophilic aromatic nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–20°C) to avoid over-nitration or ring oxidation.
  • Steric Effects : The 1,1,4,4-tetramethyl groups hinder nitration at adjacent positions, directing nitro-group placement to position 6 .
  • Yield Optimization : A 92% yield was reported for bromination of a related compound using BF₃·THF complex in dichloromethane under inert atmosphere, suggesting similar conditions may apply for nitration .

Table 1. Example Reaction Conditions for Halogenation (Analogy for Nitration)

ParameterValue/DescriptionReference
CatalystBF₃·THF complex
SolventDichloromethane
Temperature0–20°C
AtmosphereInert (N₂/Ar)
Reaction Time2 hours

Q. How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus

  • Chromatography : HPLC (retention time 8.44 min, 99% purity) and GC-MS for volatile impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl groups (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
    • HRMS : Exact mass analysis (e.g., [M-H]⁻ at m/z 399.1630) validates molecular formula .
  • Thermal Analysis : DSC to assess melting points and decomposition behavior, critical for storage stability .

Q. What are the key stability considerations for this compound under laboratory storage and experimental conditions?

Basic Research Focus

  • Photodegradation : Nitroaromatics are prone to light-induced decomposition; store in amber vials at –20°C .
  • Thermal Stability : Reduced pressure boiling point data (511.7 K at 0.973 bar) suggest moderate thermal resilience .
  • Chemical Reactivity : Nitro groups may undergo reduction under catalytic hydrogenation or react with strong bases.

Q. How can contradictory data in toxicological studies of tetrahydronaphthalene derivatives be resolved?

Advanced Research Focus
Discrepancies in toxicity reports (e.g., respiratory vs. hepatic effects) arise from:

  • Species-Specific Metabolism : Rodent vs. human CYP450 isoform activity differences .
  • Dose-Response Variability : Nonlinear effects observed in inhalation vs. oral exposure routes .
  • Mitigation Strategy : Use ATSDR’s inclusion criteria (Table B-1) to standardize study designs, prioritizing peer-reviewed, dose-controlled in vivo/in vitro models .

Table 2. Priority Data Gaps in Toxicology (Adapted from ATSDR)

EndpointHuman DataAnimal DataResearch Need
Chronic InhalationLimitedModerateLong-term exposure studies
Mechanistic PathwaysNonePreliminaryCYP450 interaction assays
Biomarker ValidationNoneNoneMetabolite profiling

Q. What computational methods predict the reactivity and pharmacological potential of this compound?

Advanced Research Focus

  • QSAR Modeling : Use Quantum Chemistry and QSPR to correlate substituent effects (e.g., nitro group) with bioactivity .
  • Docking Studies : Compare with analogs like Sumarotene (INN: anti-inflammatory) to identify target binding pockets .
  • ADMET Prediction : Tools like SwissADME assess nitro group impacts on solubility, permeability, and CYP inhibition .

Q. How do substituent positions influence the compound’s application in catalytic or pharmacological studies?

Advanced Research Focus

  • Catalytic Hydrogenation : Nitro groups at position 6 can be reduced to amines, enabling synthesis of bioactive intermediates .
  • Pharmacophore Design : The 6-nitro group in Sumarotene analogs enhances sulfonamide-based anti-inflammatory activity via electron-withdrawing effects .
  • Steric vs. Electronic Effects : Methyl groups stabilize the tetrahydronaphthalene ring but limit solubility; nitro groups increase polarity for aqueous-phase reactivity .

Properties

IUPAC Name

1,1,4,4-tetramethyl-6-nitro-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABFOFGWNHHHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553850
Record name 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102121-55-1
Record name 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

77.2 ml of glacial acetic acid and 20.8 ml of nitric acid (98% strength) were mixed while cooling and then added dropwise within 2 hours to a solution of 65.8 g (0.35 mol) of 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene in 154 ml of glacial acetic acid and 257 ml of acetic anhydride in a salt/ice bath. After the addition was complete, the reaction mixture was washed to room temperature and stirred overnight. The solution was then poured into water, and the precipitate was filtered off with suction, washed with water and dried. 79.7 g of crude 2-nitro-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene of melting point 46°-50° C. were obtained.
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
solvent
Reaction Step One
Quantity
257 mL
Type
solvent
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step Two
Quantity
77.2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

77.2 ml of glacial acetic acid and 20.8 ml of nitric acid (98% strength) were mixed while cooling and then added dropwise within 2 hours to a solution of 65.8 g (0.35 mol) of 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene in 154 ml of glacial acetic acid and 257 ml of acetic anhydride in a salt/ice bath. After the addition was complete, the reaction mixture was warmed to room temperature and stirred overnight. The solution was then poured into water, and the precipitate was filtered off with suction, washed with water and dried. 79.7 g of crude 2-nitro-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene of melting point 46°-50° C. were obtained.
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
solvent
Reaction Step One
Quantity
257 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.8 mL
Type
reactant
Reaction Step Three
Quantity
77.2 mL
Type
solvent
Reaction Step Three

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